molecular formula C24H20ClFN4O3S B14112459 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14112459
M. Wt: 499.0 g/mol
InChI Key: GWQZYXYLKUKWPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[3,2-d]pyrimidine-2,4-dione class, characterized by a fused thiophene-pyrimidine core. Its structure includes a 3-chlorophenyl group at position 3 and a 2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl moiety at position 1. The molecular complexity of this compound likely enhances selectivity and bioavailability compared to simpler analogs .

Properties

Molecular Formula

C24H20ClFN4O3S

Molecular Weight

499.0 g/mol

IUPAC Name

3-(3-chlorophenyl)-1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C24H20ClFN4O3S/c25-16-4-3-5-17(14-16)30-23(32)22-20(8-13-34-22)29(24(30)33)15-21(31)28-11-9-27(10-12-28)19-7-2-1-6-18(19)26/h1-8,13-14H,9-12,15H2

InChI Key

GWQZYXYLKUKWPS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)Cl)SC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl and fluorophenyl groups through various coupling reactions. Common reagents and catalysts used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents like sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

Thieno[3,2-d]pyrimidine-dione derivatives differ in substituent patterns, which critically influence biological activity. Below is a comparative analysis:

Compound Name / ID Core Structure Key Substituents Biological Activity Reference
Target Compound Thieno[3,2-d]pyrimidine-dione 3-(3-chlorophenyl); 1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl) Unknown (presumed receptor modulation) -
5-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thieno[2,3-d]pyrimidine-dione 6-(2-methylthiazole); 3-phenyl; 5-methyl Antimicrobial (vs. S. aureus)
1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives Thieno[2,3-d]pyrimidine-dione Variable alkyl groups at position 1; 6-thiazole; 3-phenyl Enhanced antimicrobial activity
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno[4,3-d]pyrimidinone 4-piperidinophenyl; 2-thioxo Predicted drug-like properties
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-dione 3-cyclohexyl; 6-phenyl; 1-(p-tolyl) No reported activity

Functional Group Impact

  • Halogenated Aryl Groups : The target compound’s 3-chlorophenyl and 2-fluorophenyl groups may enhance lipophilicity and receptor affinity, similar to chloro/fluoro-substituted analogs in antimicrobial studies .
  • Piperazine Moieties : Piperazine rings (e.g., in compound 20 from ) are common in medicinal chemistry for improving solubility and CNS penetration. The 2-fluorophenyl substitution on piperazine could fine-tune selectivity for adrenergic or serotonergic receptors .
  • Thiazole vs. Thiophene : Thiazole-containing analogs () exhibit antimicrobial activity, whereas the target’s thiophene-pyrimidine core may favor different targets (e.g., kinases or GPCRs).

Receptor Binding and Selectivity

The 2-fluorophenyl group may mimic catecholamine interactions, as seen in adrenergic receptor studies where fluorinated ligands improve metabolic stability .

Research Findings and Trends

  • Antimicrobial Activity: Thieno[2,3-d]pyrimidine-diones with thiazole substituents () demonstrate efficacy against S. aureus, suggesting the target compound’s thiophene core could be optimized similarly.
  • Receptor Modulation : Piperazine derivatives (e.g., alpha-1D-AR ligands in ) highlight the role of substituents in subtype selectivity. The target’s fluorophenyl-piperazine moiety may align with alpha-1A/1D receptor profiles .
  • Synthetic Flexibility : Alkylation at position 1 () preserves bioactivity, indicating the target’s oxoethyl-piperazine chain could be modified for improved pharmacokinetics.

Biological Activity

The compound 3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a novel thienopyrimidine derivative with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the fields of oncology and neurology. This article reviews the existing literature on its biological activity, synthesis, and potential clinical applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H20ClFN4O3S , with a molecular weight of 498.96 g/mol . The structural features include a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC24H20ClFN4O3S
Molecular Weight498.96 g/mol
Purity~95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds similar to This compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

A study focused on related thieno[3,2-d]pyrimidines demonstrated significant inhibition of cancer cell growth by targeting specific kinases involved in tumor progression. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Neurological Effects

The piperazine moiety in the compound is associated with various neurological effects. Compounds containing piperazine have been reported to exhibit antipsychotic and anxiolytic properties. Research indicates that derivatives can modulate serotonin receptors, which play a crucial role in mood regulation and anxiety disorders .

The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific kinases or enzymes involved in cellular signaling pathways related to cancer and neuropsychiatric disorders.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antioxidant Activity : A study assessed the antioxidant properties of thienopyrazole compounds against oxidative stress in aquatic species. The results indicated significant protective effects on erythrocytes exposed to toxic substances .
    Treatment GroupAltered Erythrocytes (%)
    Control1 ± 0.3
    4-Nonylphenol40.3 ± 4.87
    Thienopyrazole Compound12 ± 1.03
  • Inhibition Studies : Another research focused on thieno[3,2-d]pyrimidines as JAK3 inhibitors for idiopathic pulmonary fibrosis treatment. Results showed promising inhibition rates that warrant further exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.